molecular formula C9H12N2O B112044 4-(Aminomethyl)-2-methylbenzamide CAS No. 164648-64-0

4-(Aminomethyl)-2-methylbenzamide

Cat. No.: B112044
CAS No.: 164648-64-0
M. Wt: 164.20 g/mol
InChI Key: LDNPAWDDWCILGA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-methylbenzamide (CAS 164648-64-0) is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and optimization of novel antiviral agents. Research has identified this core structure as a precursor to a series of remarkably potent small-molecule inhibitors effective against filoviruses, including Ebola and Marburg virus . These inhibitors function by targeting the viral envelope glycoprotein (GP), thereby blocking viral entry into host cells and preventing subsequent infection and replication . The value of this compound lies in its utility for Structure-Activity Relationship (SAR) studies, where modifications to the amide portion, the aromatic ring, and the amine region have yielded derivatives with superior potency and metabolic stability . Furthermore, derivatives of this benzamide core have been investigated in other therapeutic areas, such as oncology, showcasing its versatility in drug discovery efforts . This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(aminomethyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPAWDDWCILGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609102
Record name 4-(Aminomethyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164648-64-0
Record name 4-(Aminomethyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzamide Derivative Research

4-(aminomethyl)-N-methylbenzamide is a member of the benzamide (B126) class of organic compounds, a prominent scaffold in medicinal chemistry and drug discovery. Benzamides are characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is found in a wide array of biologically active molecules, demonstrating its versatility and importance in the development of new therapeutic agents. The benzamide core can be readily modified at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.

The significance of benzamide derivatives is underscored by their broad spectrum of pharmacological activities. They have been successfully developed into drugs with applications as antiemetics, antipsychotics, and gastroprokinetic agents. Furthermore, ongoing research continues to explore their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. nih.govacs.orgresearchgate.net The ability of the benzamide structure to interact with a variety of biological targets, including G-protein coupled receptors and enzymes, has cemented its status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets. researchgate.net

The research into benzamide derivatives is a dynamic field, with studies focusing on the synthesis of novel analogues with enhanced potency and selectivity. For instance, various derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease, respectively. nih.gov Other research has focused on their potential as anticancer agents through mechanisms such as the inhibition of histone deacetylases (HDACs). nih.gov The continuous exploration of the chemical space around the benzamide core promises the discovery of new and improved therapeutic agents for a range of diseases.

Significance As a Molecular Scaffold and Fragment in Contemporary Chemical Biology

Established Synthetic Routes and Precursor Utilization

The synthesis of 4-(aminomethyl)-N-methylbenzamide can be approached through several strategic pathways, primarily involving the sequential or convergent assembly of its key functional components.

Direct Synthesis Approaches to the Core Structure

Direct synthesis of the 4-(aminomethyl)-N-methylbenzamide core can be envisioned through the reduction of a corresponding cyano or nitro precursor. One plausible route involves the catalytic reduction of 4-cyano-N-methylbenzamide. This precursor can be prepared from 4-cyanobenzoyl chloride and methylamine (B109427). The subsequent reduction of the nitrile group to a primary amine, typically using catalytic hydrogenation (e.g., H₂/Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄), would yield the target compound.

Another direct approach starts from a nitro precursor. For example, the nitration of a suitable benzamide derivative followed by reduction of the nitro group can be a viable pathway. However, controlling regioselectivity during nitration can be challenging.

Synthesis via Functionalized Benzoic Acid and Amine Intermediates

A more common and versatile approach involves the coupling of a functionalized benzoic acid derivative with methylamine, followed by the introduction or modification of the aminomethyl group.

A key strategy involves starting with a benzoic acid derivative where the methyl group at the 4-position is pre-functionalized for later conversion to the aminomethyl group. For instance, 4-(bromomethyl)benzoic acid can be reacted with methylamine to form 4-(bromomethyl)-N-methylbenzamide. Subsequent nucleophilic substitution of the bromide with an amine equivalent, such as ammonia (B1221849) or a protected amine, would furnish the desired product. cienciadigital.org

Alternatively, one can start with 4-carboxybenzaldehyde. Amidation with methylamine would yield 4-formyl-N-methylbenzamide. The aldehyde functionality can then be converted to the primary amine via reductive amination. This process typically involves the formation of an imine with ammonia, followed by in-situ reduction with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.commasterorganicchemistry.com

Another established method utilizes 4-aminomethylbenzoic acid as a key intermediate. This can be coupled with methylamine using standard peptide coupling reagents to form the amide bond directly.

Starting MaterialKey Transformation(s)Reagents
4-Cyanobenzoyl chlorideAmidation, Nitrile ReductionMethylamine, H₂/Pd/C or LiAlH₄
4-(Bromomethyl)benzoic acidAmidation, Nucleophilic SubstitutionMethylamine, Ammonia or protected amine
4-CarboxybenzaldehydeAmidation, Reductive AminationMethylamine, Ammonia, NaBH₃CN or NaBH(OAc)₃
4-Aminomethylbenzoic acidAmide CouplingMethylamine, Peptide coupling reagents (e.g., DCC, EDC)

Regioselective Derivatization for Structure-Activity Relationship Probing

The three distinct functional regions of 4-(aminomethyl)-N-methylbenzamide—the primary amine, the amide nitrogen, and the phenyl ring—allow for systematic modifications to explore how structural changes affect biological activity.

Modifications at the Primary Amine Moiety

The primary amine of 4-(aminomethyl)-N-methylbenzamide is a key site for derivatization due to its nucleophilicity.

Acylation: The primary amine can be readily acylated using various acylating agents such as acyl chlorides or anhydrides to introduce a wide range of substituents. youtube.com This modification can alter the compound's polarity, hydrogen bonding capacity, and steric profile.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. nih.gov This introduces a significantly different electronic and steric environment compared to acylation. The use of a superior nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) can be crucial for efficient sulfonylation, especially for less reactive amine motifs. nih.gov

Alkylation: The primary amine can undergo N-alkylation with alkyl halides. However, controlling the degree of alkylation to avoid over-alkylation (formation of secondary and tertiary amines) can be challenging and often requires specific strategies like reductive amination with aldehydes or ketones. masterorganicchemistry.com

ModificationReagent ClassResulting Functional Group
AcylationAcyl chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
AlkylationAlkyl halides, Aldehydes/KetonesSecondary/Tertiary Amine

N-Substitution at the Amide Nitrogen

Modification at the amide nitrogen is generally more challenging due to the lower nucleophilicity of the amide nitrogen compared to the primary amine.

N-Alkylation: N-alkylation of the secondary amide can be achieved using strong bases to deprotonate the amide, followed by reaction with an alkyl halide. stackexchange.com Common bases for this transformation include sodium hydride (NaH) or lithium diisopropylamide (LDA). stackexchange.com Microwave-assisted, solvent-free phase-transfer catalysis has also been reported as an efficient method for N-alkylation of amides. mdpi.com

N-Arylation: The introduction of an aryl group at the amide nitrogen can be accomplished through copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Goldberg reactions, using arylboronic acids or aryl halides as the aryl source. mdpi.comnih.gov

Strategic Substitutions on the Phenyl Ring

The aromatic ring of 4-(aminomethyl)-N-methylbenzamide can be modified through electrophilic aromatic substitution reactions. The existing substituents—an activating aminomethyl group (once protected) and a deactivating but ortho-, para-directing N-methylamido group—will influence the position of the incoming electrophile.

Halogenation: Direct halogenation of the benzene (B151609) ring can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. youtube.comgoogle.com The regioselectivity of the halogenation will be directed by the combined electronic effects of the existing substituents.

Nitration: Introduction of a nitro group onto the aromatic ring is a common modification, typically carried out with a mixture of nitric acid and sulfuric acid. The position of nitration is dictated by the directing effects of the substituents.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the aromatic ring, usually in the presence of a strong Lewis acid catalyst. youtube.comnih.govyoutube.commdpi.commasterorganicchemistry.com The success of these reactions can be influenced by the reactivity of the aromatic ring and potential side reactions.

Chemical Reactivity Profile and Transformations of 4-(aminomethyl)-N-methylbenzamide

The chemical reactivity of 4-(aminomethyl)-N-methylbenzamide is characterized by the presence of two key functional groups: a primary benzylic amine (-CH2NH2) and a secondary N-methylbenzamide (-C(O)NHCH3). These groups allow for a range of chemical transformations, making the molecule a versatile building block in synthetic chemistry. The primary amine is a potent nucleophile, while the amide group can undergo its own set of reactions, typically under more forcing conditions.

Nucleophilic Substitution Reactions

The primary amine of the aminomethyl group is nucleophilic and readily participates in substitution reactions with suitable electrophiles. libretexts.org This reactivity is fundamental to its use as a linker in the synthesis of more complex molecules. nih.gov

The lone pair of electrons on the nitrogen atom can attack electron-deficient carbon centers, such as those in alkyl halides, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond. chemguide.co.uk This reaction proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. The initial reaction forms a secondary amine. If the resulting secondary amine still possesses a lone pair and is sufficiently nucleophilic, it can react further with another molecule of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uk

This sequential substitution allows for the controlled or exhaustive alkylation of the aminomethyl group. For instance, reaction with an alkyl halide can yield a secondary amine, which can be a target molecule itself or an intermediate for further functionalization. semanticscholar.org In the context of drug discovery and materials science, this reactivity is exploited to connect the 4-(aminomethyl)-N-methylbenzamide core to other molecular fragments. A notable example is the condensation with chlorinated heterocyclic compounds, such as purine derivatives, where the aminomethyl group acts as the nucleophile to form a new linker structure. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

Reactant Reagent Product Type Description
4-(aminomethyl)-N-methylbenzamide Alkyl Halide (R-X) Secondary Amine The primary amine displaces the halide to form an N-alkylated derivative.
4-(aminomethyl)-N-methylbenzamide Chlorinated Heterocycle Heterocyclic Amine Used to link the benzamide core to heterocyclic scaffolds, as seen in the synthesis of kinase inhibitors. nih.gov

Acylation Reactions

The primary aminomethyl group readily undergoes acylation when treated with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction forms a new, more complex amide bond, effectively capping or extending the aminomethyl group.

The general mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate). This transformation is highly efficient and is a cornerstone of peptide synthesis and the derivatization of amines.

For example, reacting 4-(aminomethyl)-N-methylbenzamide with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct will yield the corresponding N-acyl derivative. Similarly, reaction with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU facilitates the formation of the new amide bond. semanticscholar.org A related reaction involves the use of triphosgene (B27547) to generate an isocyanate intermediate from the amine, which can then react with another amine to form a urea (B33335) linkage, a common motif in medicinal chemistry. nih.gov

Table 2: Representative Acylation Reactions

Reactant Reagent Type Product Description
4-(aminomethyl)-N-methylbenzamide Acyl Chloride (R-COCl) N-Acyl Derivative Forms a new amide bond by reacting the primary amine with the acyl chloride.
4-(aminomethyl)-N-methylbenzamide Acid Anhydride ((RCO)₂O) N-Acyl Derivative The amine attacks one of the carbonyls of the anhydride, leading to the acylated product.
4-(aminomethyl)-N-methylbenzamide Carboxylic Acid + Coupling Agent N-Acyl Derivative Amide bond formation is facilitated by activating the carboxylic acid. semanticscholar.org

Reductive Amidation and Other Amine/Amide Functionalizations

Beyond simple substitution and acylation, both the amine and amide functionalities of 4-(aminomethyl)-N-methylbenzamide can be transformed through reductive processes.

Amine Functionalization via Reductive Amination: The primary aminomethyl group can be functionalized through reductive amination. This powerful reaction involves treating the amine with an aldehyde or a ketone to form an imine (or a related iminium ion) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. This method is a highly effective way to form C-N bonds and is widely used for the synthesis of complex amines. researchgate.netrsc.org

Amide Functionalization via Reduction: The secondary amide group within the 4-(aminomethyl)-N-methylbenzamide structure is significantly less reactive than the primary amine. However, it can be reduced to a secondary amine using strong reducing agents. The classic reagent for this transformation is lithium aluminum hydride (LiAlH₄). More modern methods may employ other reducing systems, such as borane (B79455) complexes (e.g., BH₃·THF) or specialized catalytic systems like TiF₄-mediated reduction with borane-ammonia (BH₃-NH₃). rsc.orgnih.gov The reduction of the N-methylbenzamide moiety would convert the -C(O)NHCH₃ group into a -CH₂NHCH₃ group, transforming the benzamide into a disubstituted benzylamine. This reaction fundamentally alters the electronic and structural properties of the molecule by removing the carbonyl group.

Table 3: Representative Reductive and Functionalization Reactions

Functional Group Reaction Type Reagents Product Type
Primary Amine Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Secondary or Tertiary Amine

Structure Activity Relationship Sar Elucidation of 4 Aminomethyl N Methylbenzamide Derivatives

Impact of Structural Modifications on Biological Interaction Profiles

Influence of Aromatic and Acyclic Substituents on Activity

Research into 4-(aminomethyl)benzamide (B1271630) derivatives as potential inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry has provided a clear demonstration of how aromatic and acyclic substituents impact activity. nih.gov A foundational compound, CBS1118, showed broad-spectrum antifiloviral activity with half-maximal effective concentrations (EC₅₀) under 10 μM. nih.gov

Systematic modifications of this scaffold have led to the development of inhibitors with significantly enhanced potency and low cytotoxicity. nih.gov The structure-activity relationship development focused on various substitutions, including phenyl-substituted, indoline, and heterocyclic derivatives. For instance, the introduction of specific substituents on the benzamide (B126) core led to compounds with EC₅₀ values against EBOV as low as 0.11 μM. nih.gov The exploration of these derivatives has defined a class of potent inhibitors suitable for further optimization. nih.gov

Table 1: Structure-Activity Relationship of 4-(aminomethyl)benzamide Derivatives against Filoviruses nih.gov

CompoundR Group ModificationEBOV EC₅₀ (μM)MARV EC₅₀ (μM)
20 Phenyl-substituted< 1Not Specified
23 Phenyl-substituted< 1Not Specified
32 Phenyl-substituted0.111.25
35 Phenyl-substituted0.310.82
50 Indoline derivative2.0Not Specified

This table is based on data from a study on potent entry inhibitors of Ebola and Marburg virus infections. nih.gov

Role of Flexible Linker Conformation in Receptor Binding

The 4-(aminomethyl) group in the core structure serves as a flexible linker. The conformation of this linker is crucial for orienting the molecule within the binding site of its biological target. In studies of other benzamide derivatives, modifications to linker length and rigidity have been shown to significantly alter binding affinity. nih.govnih.gov For instance, research on GPR139 receptor agonists showed that a simple glycine (B1666218) linker provided excellent potency, while larger linkers resulted in a pronounced reduction in activity, suggesting that an optimal conformation is required for efficient binding. nih.gov

Effects of Auxiliary Functional Groups (e.g., Trifluoromethyl, Sulfonamide, Hydroxamic Acid)

The addition of auxiliary functional groups is a key strategy for modulating the physicochemical properties and biological activity of drug candidates. In various series of benzamide derivatives, such groups have been shown to have a profound impact.

Trifluoromethyl (-CF₃): This group is often used to increase metabolic stability and lipophilicity. In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the replacement of a trifluoromethyl group with a pyridine (B92270) ring was explored to generate novel compounds with pesticidal activity. nih.gov

Sulfonamide (-SO₂NH₂): This group can act as a hydrogen bond donor and mimic a carboxylic acid. The presence of a benzene (B151609) sulfonyl moiety is a feature in some androgen receptor antagonists, contributing to their binding conformation. escholarship.org

Hydroxamic Acid (-CONHOH): This functional group is a well-known zinc-binding group and is characteristic of many histone deacetylase (HDAC) inhibitors. While not directly part of the 4-(aminomethyl)-N-methylbenzamide scaffold in the reviewed studies, related aminophenyl benzamide derivatives are known HDAC inhibitors where terminal functional groups that interact with the enzyme's active site are critical for activity. nih.govresearchgate.net For these inhibitors, hydrogen bond donating groups were found to contribute positively to their potency. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

QSAR modeling is a computational technique used to identify statistically significant correlations between the chemical structure of a series of compounds and their biological activity. archivepp.com

Three-Dimensional QSAR Analysis for Predictive Modeling

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for creating predictive models based on the three-dimensional structures of ligands. tandfonline.comnih.gov These models are widely applied to various classes of benzamide derivatives to guide the design of more potent compounds. tandfonline.comnih.gov

For example, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors resulted in a statistically significant model with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). tandfonline.com Similarly, a study on aminophenyl benzamide derivatives as HDAC inhibitors yielded a robust 3D-QSAR model with an excellent correlation coefficient (r²=0.99) and predictive power (q² = 0.85). researchgate.net These models generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease activity, providing a roadmap for structural optimization. nih.gov

Table 2: Example of Statistical Parameters from 3D-QSAR Models for Benzamide Derivatives

Study SubjectModel Typeq² (Cross-Validated)r² (Non-Cross-Validated)F-valueSource
FtsZ InhibitorsAtom-based 3D-QSAR0.62130.8319103.9 tandfonline.com
HDAC InhibitorsAtom-based 3D-QSAR0.850.99631.8 researchgate.net
Glucokinase ActivatorsField-based 3D-QSAR0.71> 0.98Not Specified nih.gov

This table presents example statistical validation data from various 3D-QSAR studies on benzamide derivatives, demonstrating the robustness and predictive power of the generated models.

Correlation of Molecular Descriptors with Observed Biological Activities

QSAR models are built by correlating molecular descriptors with biological activity. These descriptors are numerical values that quantify various physicochemical, electronic, or steric properties of a molecule.

A QSAR study of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity produced a predictive equation where activity (pIC₅₀) was correlated with descriptors for solubility (Log S) and molar refractivity (MR). jppres.comunair.ac.id The resulting equation demonstrated a strong correlation (R² = 0.849), indicating that these properties are key determinants of activity for that specific series. jppres.comunair.ac.id

Other studies have highlighted the importance of different descriptors. For aminophenyl benzamide HDAC inhibitors, the hydrophobic character was found to be crucial for activity. researchgate.net In another analysis, a significant correlation was found between calculated molecular docking scores (ΔG) and the experimentally observed inhibitory activity of the compounds. mdpi.com This demonstrates that a wide range of descriptors can be used to build predictive models, with the most relevant descriptors being dependent on the specific chemical series and biological target.

Mechanistic Investigations and Biological Target Engagement of 4 Aminomethyl N Methylbenzamide Analogs

Identification and Characterization of Enzyme and Receptor Targets

Research into the biological targets of compounds related to 4-(aminomethyl)-N-methylbenzamide has revealed a significant focus on enzymes involved in epigenetic regulation, rather than extensive investigation into receptor tyrosine kinases. The core structure has proven to be a valuable starting point for developing highly selective inhibitors of specific enzyme isoforms.

Tyrosine Kinase Inhibition Studies

Based on a review of available scientific literature, there is limited to no specific information detailing the activity of 4-(aminomethyl)-N-methylbenzamide or its direct analogs as inhibitors of tyrosine kinases. While other, structurally distinct benzamide-containing molecules have been explored as kinase inhibitors, the research on the 4-(aminomethyl)-N-methylbenzamide scaffold has been predominantly directed towards other enzyme classes.

There is no available data from the reviewed sources profiling 4-(aminomethyl)-N-methylbenzamide against a panel of specific tyrosine kinase isoforms such as EGFR, HER-2, HER-4, IGF1R, InsR, KDR, or PDGFR. The scientific focus for this particular chemical series lies elsewhere.

No studies were identified that investigate the interaction between 4-(aminomethyl)-N-methylbenzamide and clinically relevant mutant kinase domains, such as the T315I mutation in the Abl kinase, which is known to confer resistance to some tyrosine kinase inhibitors. nih.gov

Histone Deacetylase (HDAC) Inhibition Profiling

In contrast to the lack of data in the kinase domain, the 4-(aminomethyl)-benzamide scaffold has been identified as a foundational structure for potent and selective inhibitors of Histone Deacetylases (HDACs). nih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a critical role in the regulation of gene expression and various cellular processes. Analogs based on this structure have been systematically synthesized and evaluated, leading to the discovery of compounds with high potency and remarkable isoform selectivity. nih.gov

A significant breakthrough in the investigation of this chemical series was the identification of derivatives with high selectivity for the HDAC6 isoform over other HDACs, particularly the class I enzymes like HDAC1. nih.gov A screen of acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, a close analog of the subject compound, revealed potent leads with unexpected selectivity for HDAC6. nih.gov This selectivity is attributed to the unique structure of the HDAC6 active site, which features a wider channel compared to other HDAC subtypes. The benzylic spacer in these inhibitors is thought to access this wider channel more effectively, while hydrophobic capping groups can interact with the protein surface near the rim of the active site, further enhancing selectivity. nih.gov

Compound DerivativeTargetIC50 (µM)Selectivity Note
4-aminomethylbenzoic acid derivative (1a)HDAC60.46 (cellular)Showed little inhibition of class I HDACs at concentrations up to 10 µM.
Thiophene analog (2)HDAC6-Proved to be HDAC6 selective.
Thiazole analog (3)HDAC6-Proved to be HDAC6 selective.

This table is generated based on qualitative and quantitative data from the cited research articles.

HDAC6 is known to be a predominantly cytosolic enzyme whose substrates include non-histone proteins such as α-tubulin. Inhibition of HDAC6 leads to an increase in the acetylation of these proteins. Analogs of 4-(aminomethyl)-N-methylbenzamide have demonstrated this activity in cellular assays. For instance, the 4-aminomethylbenzoic acid derivative known as compound 1a was shown to inhibit the cleavage of acetyl groups from α-tubulin in cells, a direct functional consequence of its HDAC6 inhibition. This modulation of α-tubulin acetylation is a key indicator of target engagement for HDAC6 inhibitors and is linked to a range of cellular functions, including microtubule-dependent transport.

Molecular Mechanism of Action Elucidation

Identification of Key Amino Acid Residues Involved in Ligand Binding

The effectiveness of 4-(aminomethyl)-N-methylbenzamide analogs as therapeutic agents is intrinsically linked to their precise interaction with biological targets at a molecular level. Molecular modeling and docking studies have been instrumental in elucidating the binding modes of these compounds, identifying key amino acid residues that are crucial for their activity, particularly as kinase inhibitors.

In the context of tyrosine kinase inhibition, the 4-(aminomethyl)benzamide (B1271630) fragment serves as a flexible linker. nih.gov This flexibility is advantageous, for instance, in overcoming resistance mechanisms, such as in the T315I-mutant of the Bcr-Abl protein, a common mutation rendering the kinase resistant to first-generation inhibitors. nih.gov The linker's geometry allows the molecule to circumvent the bulky isoleucine residue at the gatekeeper position and establish the necessary binding within the active site. nih.govresearchgate.net

Docking studies of these analogs within the kinase domain have revealed specific and critical interactions. For example, the carbonyl group of the benzamide (B126) moiety has been shown to form a hydrogen bond with the amide group of an aspartic acid residue (Asp-381). nih.govresearchgate.net Furthermore, the benzamide portion of the molecule can pack against a leucine (B10760876) residue (Leu-293). nih.gov Other key interactions include a hydrogen bond forming between a secondary amine on the linker and the hydroxyl group of a threonine residue (Thr-315). nih.gov In some binding models, an amine in an attached piperazine (B1678402) group can also form a hydrogen bond with the carbonyl group of an isoleucine residue (Ile-360). nih.gov These interactions collectively anchor the inhibitor within the ATP-binding pocket of the kinase, leading to its inactivation.

Cellular Biological Activities in Preclinical Research Models

Anti-proliferative Activities in Various Cell Lines

A significant body of preclinical research has demonstrated the potent anti-proliferative activities of 4-(aminomethyl)-N-methylbenzamide analogs across a diverse range of cancer cell lines. These compounds have shown efficacy in both hematological and solid tumor models, often with inhibitory concentrations in the low micromolar range.

For instance, a series of novel 4-methylbenzamide (B193301) derivatives bearing substituted purines displayed significant cytotoxicity against several cancer cell lines. nih.gov Two compounds in this series, featuring two chlorine atoms on the purine (B94841) ring, were particularly active against all tested cell lines, with activity levels comparable to the established drug sorafenib. nih.gov The highest potency was observed in leukemic cell lines, with IC₅₀ values of 2.27 µM and 2.53 µM in K562 cells, and 1.42 µM and 1.52 µM in HL-60 cells, respectively. nih.gov One of these compounds also demonstrated high activity against the OKP-GS renal carcinoma cell line with an IC₅₀ value of 4.56 µM. nih.gov

Similarly, newly synthesized 4-(arylaminomethyl)benzamide derivatives have been evaluated for their anticancer potential. nih.gov These compounds were tested against two hematological and five solid tumor cell lines, with the majority showing potent inhibitory activity against various receptor tyrosine kinases. nih.gov Analogs featuring a (trifluoromethyl)benzene ring were found to be highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with inhibition percentages of 91% and 92% at a concentration of just 10 nM. nih.govnih.gov

The table below summarizes the anti-proliferative activities of selected 4-(aminomethyl)-N-methylbenzamide analogs in various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC₅₀).

Table 1: Anti-proliferative Activity of 4-(aminomethyl)-N-methylbenzamide Analogs

Compound Analogue Cell Line Cancer Type IC₅₀ (µM)
Compound 7 (2,6-dichloropurine derivative) K562 Chronic Myeloid Leukemia 2.27
HL-60 Acute Promyelocytic Leukemia 1.42
OKP-GS Renal Carcinoma 4.56
Compound 10 (2,6-dichloropurine derivative) K562 Chronic Myeloid Leukemia 2.53
HL-60 Acute Promyelocytic Leukemia 1.52
OKP-GS Renal Carcinoma 24.77
Compound 13 (2-chloro-6-methoxy-purine derivative) OKP-GS Renal Carcinoma Significant Inhibition

| Compound 14 (2-chloro-6-methoxy-purine derivative) | OKP-GS | Renal Carcinoma | Significant Inhibition |

Data sourced from a study on new 4-methylbenzamide derivatives containing substituted purines. nih.gov

Apoptosis Induction in Cellular Systems

The anti-proliferative effects of 4-(aminomethyl)-N-methylbenzamide analogs are often mediated by their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have begun to unravel the specific pathways through which these compounds trigger this cellular suicide program.

Research on N-substituted benzamides, such as the structural analog 3-chloroprocainamide (3CPA), has shown that these molecules can effectively induce apoptosis in various cell lines, including murine pre-B cells. nih.gov A key event in this process is the disruption of the mitochondrial membrane, which leads to the release of cytochrome c into the cytosol. nih.gov This release is a critical step that subsequently activates the caspase cascade. Specifically, the activation of caspase-9 has been observed following treatment with these benzamide analogs. nih.gov The activation of this initiator caspase then triggers a cascade of effector caspases, ultimately leading to the dismantling of the cell. nih.gov Interestingly, the induction of apoptosis by these N-substituted benzamides does not appear to be dependent on the tumor suppressor protein p53. nih.gov

Further studies with 4-methylbenzamide derivatives have confirmed their ability to induce apoptosis. In renal carcinoma cells (OKP-GS), these compounds were shown to not only trigger apoptosis in a dose-dependent manner but also to cause cell cycle arrest at the G2/M phase, thereby preventing cell division. nih.gov

Modulation of DNA Damage Pathways in Cell Culture

The cellular activity of 4-(aminomethyl)-N-methylbenzamide analogs is also linked to the modulation of DNA damage and repair pathways. The integrity of the genome is paramount for cell survival, and agents that interfere with DNA maintenance can selectively kill rapidly proliferating cancer cells.

Agents that induce DNA damage, such as cisplatin (B142131) or γ-radiation, are known to be potent inducers of apoptosis. nih.gov The cytotoxic mechanisms of some benzamide analogs are tied to their ability to cause or enhance DNA damage. A critical enzyme in the DNA damage response is Poly(ADP-ribose) polymerase (PARP). PARP inhibitors, many of which are based on a benzamide scaffold, function by preventing the repair of DNA single-strand breaks. mdpi.com This inhibition leads to the accumulation of these breaks, which can then collapse replication forks, generating more lethal double-strand breaks and ultimately inducing cell death. mdpi.com This "trapping" of PARP enzymes on damaged DNA is a key mechanism of action for these inhibitors. mdpi.com While direct studies on 4-(aminomethyl)-N-methylbenzamide's effect on PARP are limited, the well-established role of the benzamide core in PARP inhibition suggests a potential mechanism for its DNA damage-related activities.

Computational Chemistry and Molecular Modeling for 4 Aminomethyl N Methylbenzamide Research

Molecular Docking and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for predicting the binding affinity and mode of a ligand within the active site of a protein.

In research focused on developing novel protein kinase inhibitors, derivatives incorporating the 4-(aminomethyl)-N-methylbenzamide fragment have been synthesized and evaluated. nih.govnih.gov Molecular docking studies on these derivatives have been instrumental in understanding their potential as anticancer agents. For instance, docking simulations of these compounds into the ATP-binding site of various receptor tyrosine kinases help to rationalize their inhibitory activity and guide the design of more potent analogues. nih.govnih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces)

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Analyzing these interactions is key to understanding a drug's potency and specificity. For derivatives of 4-(aminomethyl)-N-methylbenzamide, docking studies reveal critical interactions within the active sites of protein kinases. nih.govdergipark.org.tr

Hydrogen Bonding: The amide and aminomethyl groups of the 4-(aminomethyl)-N-methylbenzamide core are capable of forming crucial hydrogen bonds with amino acid residues in a protein's active site. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The terminal amino group is also a potent hydrogen bond donor. These interactions are often critical for anchoring the ligand in the correct orientation for effective inhibition. dergipark.org.tr

Hydrophobic Interactions: The central benzene (B151609) ring of the scaffold provides a significant hydrophobic surface. This region can engage in favorable hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, leucine (B10760876), and isoleucine within the receptor's binding pocket. unar.ac.id

Interaction TypePotential Groups in 4-(aminomethyl)-N-methylbenzamideTypical Interacting Protein ResiduesSignificance in Binding
Hydrogen Bond DonorAmide N-H, Aminomethyl N-H₂Aspartate, Glutamate, Serine, Threonine, Main-chain CarbonylsDirectional; crucial for orientation and specificity
Hydrogen Bond AcceptorAmide C=OArginine, Lysine (B10760008), Serine, Threonine, Main-chain AmidesAnchors the ligand in the active site
Hydrophobic/AromaticBenzene RingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine, IsoleucineContributes to binding affinity through non-polar interactions

Conformational Analysis of Ligand-Receptor Complexes

The three-dimensional shape (conformation) of a ligand and its receptor is critical for biological activity. Conformational analysis assesses the energetically favorable shapes a molecule can adopt. The 4-(aminomethyl)-N-methylbenzamide moiety provides significant conformational flexibility, which is a key aspect of its utility as a linker in drug design. nih.gov This flexibility allows the molecule to adopt various spatial arrangements, enabling it to fit optimally within different binding sites. rsc.orgtandfonline.com

Studies on benzamide (B126) derivatives show they can adopt different conformations, often described by the torsion angle around the aryl-carbonyl bond, resulting in either planar or twisted structures. rsc.orgnsf.gov When bound to a receptor, the ligand adopts a specific "bioactive" conformation. Understanding the range of accessible conformations and the energy differences between them is vital for designing inhibitors that are pre-organized to fit the target, minimizing the entropic penalty of binding. Computational analysis of the potential energy surface (PES) helps identify the most stable conformers and the energy barriers between them. tandfonline.com For derivatives using the 4-(aminomethyl)-N-methylbenzamide linker, this analysis is crucial for designing molecules that can effectively bypass steric hindrances, such as bulky "gatekeeper" residues in the active sites of some mutant kinases. nih.govnih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, offering insights that are not accessible through classical molecular mechanics methods like docking. These methods are used to predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govirjweb.com For a molecule like 4-(aminomethyl)-N-methylbenzamide, DFT calculations are used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. epstem.netmdpi.com By calculating the ground-state electron density, DFT can accurately predict bond lengths, bond angles, and torsional angles. aimspress.com These optimized geometries provide a more accurate starting point for subsequent molecular docking simulations and a deeper understanding of the molecule's intrinsic structural preferences.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. youtube.comnih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. youtube.comresearchgate.net

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated to quantify the molecule's behavior. irjweb.comresearchgate.net

Reactivity IndexFormulaInterpretation for 4-(aminomethyl)-N-methylbenzamide
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.

Electrostatic Potential Surface Mapping for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting and understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, which are electron-rich. These areas are favorable for interacting with positive charges (electrophilic attack) and acting as hydrogen bond acceptors. For 4-(aminomethyl)-N-methylbenzamide, this would likely be concentrated around the carbonyl oxygen atom.

Blue: Regions of most positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack and often correspond to hydrogen bond donors. For this molecule, positive regions would be expected around the amine and amide hydrogens.

Green/Yellow: Regions of intermediate or near-zero potential, typically associated with nonpolar parts of the molecule, such as the benzene ring.

By analyzing the MEP map of 4-(aminomethyl)-N-methylbenzamide, researchers can predict how it will orient itself when approaching a biological target, identifying the key pharmacophoric features responsible for molecular recognition. researchgate.net

In silico Pharmacokinetic and ADME Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing the drug-likeness of a molecule. phytojournal.comnih.gov These predictions are derived from the compound's chemical structure, using algorithms trained on large datasets of experimentally verified information. nih.govnih.gov For 4-(aminomethyl)-N-methylbenzamide, web-based platforms such as SwissADME and pkCSM can generate a robust ADMET profile, offering valuable insights into its likely behavior within a biological system. nih.govuq.edu.au

Oral bioavailability is a key determinant of a drug's potential for oral administration. Computational models estimate this by integrating several predicted physicochemical and pharmacokinetic parameters. The "Bioavailability Radar" from SwissADME, for example, provides a rapid visual assessment of drug-likeness based on properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.gov

For 4-(aminomethyl)-N-methylbenzamide, computational tools predict high gastrointestinal (GI) absorption. This favorable prediction is supported by its physicochemical properties, which align well with established models for oral bioavailability, such as Lipinski's Rule of Five. The molecule's predicted solubility and polarity fall within ranges that are conducive to absorption in the gut.

Below is a table of key predicted parameters used to assess the bioavailability of 4-(aminomethyl)-N-methylbenzamide.

ParameterPredicted ValueImplication for Bioavailability
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Bioavailability Score0.55Indicates a high probability of having good oral bioavailability.
Lipinski's Rule of FivePass (0 violations)Fulfills the criteria for drug-likeness, suggesting good absorption and permeation.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system, limiting potential CNS effects.

Metabolic stability is a crucial factor determining a compound's half-life and potential for drug-drug interactions (DDIs). uq.edu.au The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily. researchgate.net In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. nih.gov Inhibition of these enzymes is a major cause of adverse drug reactions. researchgate.net

Computational analysis of 4-(aminomethyl)-N-methylbenzamide predicts that it is an inhibitor of the CYP2D6 isoenzyme. However, it is not predicted to inhibit other major isoforms such as CYP1A2, CYP2C9, CYP2C19, or CYP3A4. This specific predicted interaction with CYP2D6 is a critical piece of information, suggesting a potential for DDIs with other drugs that are metabolized by this enzyme.

Metabolic stability can also be assessed by predicting a compound's susceptibility to breakdown in liver microsomes, which contain a high concentration of drug-metabolizing enzymes. While quantitative half-life predictions often require more sophisticated models, the initial CYP inhibition screen provides a strong indication of the primary metabolic pathways. The prediction that 4-(aminomethyl)-N-methylbenzamide interacts with CYP2D6 suggests that this is a likely route for its metabolism.

The following table summarizes the predicted interactions of 4-(aminomethyl)-N-methylbenzamide with key drug-metabolizing enzymes.

CYP IsoformPredicted Inhibition StatusSignificance
CYP1A2Non-inhibitorLow risk of drug-drug interactions involving this pathway.
CYP2C19Non-inhibitorLow risk of drug-drug interactions involving this pathway.
CYP2C9Non-inhibitorLow risk of drug-drug interactions involving this pathway.
CYP2D6Inhibitor Potential for drug-drug interactions with co-administered CYP2D6 substrates.
CYP3A4Non-inhibitorLow risk of drug-drug interactions involving this pathway.

Role of 4 Aminomethyl N Methylbenzamide As a Versatile Molecular Scaffold and Building Block in Chemical Biology

Design and Synthesis of Novel Chemical Entities for Biological Inquiry

The 4-(aminomethyl)benzamide (B1271630) core is a favored linker in the design of new molecules intended for biological investigation. nih.gov Its linear and rigid nature allows for the precise positioning of different chemical groups, which can interact with biological targets like proteins. This structural characteristic is instrumental in medicinal chemistry for developing compounds that can bind effectively to specific sites on a target molecule.

Researchers have utilized the 4-(aminomethyl)benzamide backbone in the synthesis of potential protein kinase inhibitors. nih.gov In one such study, this scaffold was used to connect a 2,6-substituted purine (B94841) moiety (which binds in the adenine (B156593) pocket of kinases) with another part of the molecule designed to interact with a different region of the enzyme. nih.gov The synthesis of these novel derivatives often involves multi-step chemical reactions. For instance, starting materials can be chemically modified through condensation reactions, where the aminomethyl group of the benzamide (B126) scaffold is reacted with other chemical entities to build the final, more complex molecule. nih.gov

The versatility of the benzamide scaffold is further demonstrated in the creation of inhibitors for other enzyme families, such as dipeptidyl peptidase-IV (DPP-IV), a target for managing diabetes. nih.govnih.gov In this context, computer-aided drug design has been employed to conceptualize novel N-substituted aminobenzamide derivatives. nih.gov These designs are then brought to fruition through laboratory synthesis, leading to the creation of libraries of new compounds that can be tested for their biological activity. nih.govnih.gov Studies have shown that the N-aminobenzamide framework is a valid scaffold for producing active DPP-IV inhibitors. nih.gov

The synthesis of such novel chemical entities is a meticulous process. For example, the creation of N-substituted benzamide derivatives as potential antitumor agents, inspired by existing drugs like Entinostat (MS-275), involves reacting aminobenzamide precursors with various chemical partners. researchgate.net The resulting products are then purified and their chemical structures confirmed using analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.netcyberleninka.ru

The following table summarizes examples of biologically active compounds synthesized using a benzamide-based scaffold.

Compound ClassTargetTherapeutic AreaKey Synthetic StrategyReference
4-Methylbenzamide-purine derivativesProtein KinasesCancerCondensation of a chlorine derivative with a purine salt. nih.gov nih.gov
N-Substituted aminobenzamidesDipeptidyl Peptidase-IV (DPP-IV)DiabetesReaction of aminobenzamide precursors with various chemical moieties. nih.gov nih.govnih.gov
N-Substituted benzamidesHistone Deacetylases (HDACs)CancerLinker modification of known inhibitors like MS-275. researchgate.net researchgate.net
N-Phenylbenzamide derivativesKinetoplastid Parasite DNANeglected Tropical DiseasesMulti-step synthesis to create bis(2-aminoimidazolines) and related structures. semanticscholar.org semanticscholar.org

Development of Chemical Probes for Receptor and Enzyme Characterization

A chemical probe is a small molecule used as a tool to study and characterize the function of proteins, such as receptors and enzymes, in a biological system. nih.govnih.gov The 4-(aminomethyl)-N-methylbenzamide scaffold is valuable in developing such probes due to its capacity for modification, allowing for the attachment of reporter groups or reactive functionalities while maintaining a core structure that can bind to the target of interest.

Derivatives based on a similar chemical framework have been synthesized to act as probes for various enzymes. In one study, a series of O-substituted carbamates were created from a precursor, 4-(aminomethyl)phenol. ajphs.com These compounds were then tested for their ability to inhibit enzymes like α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase. ajphs.com Several of the synthesized molecules demonstrated significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, highlighting their potential as chemical probes for studying the roles of these enzymes, particularly in conditions like Alzheimer's disease. ajphs.com

The process of developing a chemical probe involves not only synthesis but also thorough characterization. This includes confirming the chemical structure using methods like infrared (IR) spectroscopy, mass spectrometry (EI-MS), and NMR spectroscopy. ajphs.com The biological activity is then quantified, often by measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50 value).

The table below details specific derivatives developed for enzyme characterization.

Derivative NameTarget Enzyme(s)Characterization MethodsKey FindingReference
N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamateAcetylcholinesterase, ButyrylcholinesteraseIR, EI-MS, 1H-NMRGood inhibitory potential against target enzymes. ajphs.com ajphs.com
N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamateAcetylcholinesterase, ButyrylcholinesteraseIR, EI-MS, 1H-NMRExhibited good inhibitory potential. ajphs.com ajphs.com
N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamateAcetylcholinesterase, ButyrylcholinesteraseIR, EI-MS, 1H-NMRShowed good inhibitory potential against target enzymes. ajphs.com ajphs.com

The development of high-quality chemical probes is a critical endeavor in modern drug discovery and chemical biology. nih.govnih.gov These tools are essential for validating whether a specific protein is a viable drug target and for understanding the biological consequences of inhibiting or activating it. nih.gov The structural features of 4-(aminomethyl)-N-methylbenzamide make it an attractive starting point for the rational design of such precise molecular instruments.

Applications in Fragment-Based Drug Discovery Research Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying new drug candidates. nih.govfrontiersin.org It begins by screening small, simple chemical compounds, known as "fragments," for weak binding to a biological target. nih.govmdpi.com Once a binding fragment is identified, it is then chemically elaborated or linked with other fragments to create a more potent, drug-like molecule. taylorandfrancis.com

The 4-(aminomethyl)-N-methylbenzamide structure is highly relevant to FBDD. It can be considered a "linker" that connects two or more fragments. Its defined length and geometry help to position the attached fragments optimally within the binding site of a target protein. The aminomethyl and N-methylbenzamide groups provide convenient chemical handles for attaching these fragments through synthetic chemistry.

In the design of kinase inhibitors, for example, the 4-(aminomethyl)benzamide scaffold has been used to link different chemical moieties that bind to separate pockets of the kinase enzyme. nih.gov This strategy of "fragment linking" is a core concept in FBDD. The initial fragments may have low affinity on their own, but when joined by a suitable linker like the benzamide scaffold, the resulting larger molecule can exhibit significantly higher potency and specificity.

FBDD is particularly useful for challenging targets, such as those with shallow binding pockets or those involved in protein-protein interactions, where traditional high-throughput screening methods may fail. nih.gov The principles of FBDD guide the selection of fragments, which typically adhere to the "Rule of Three" (Ro3), a set of guidelines regarding molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov The 4-(aminomethyl)-N-methylbenzamide scaffold itself, or portions of it, can be seen as a fragment that could be identified in an initial screen, or it can be used as a template to build upon.

The success of FBDD has been demonstrated by the number of drug candidates that have advanced to clinical trials and have been approved for use. taylorandfrancis.com This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better physicochemical properties. nih.gov The use of versatile scaffolds like 4-(aminomethyl)-N-methylbenzamide is integral to the success of these fragment-based strategies.

Emerging Research Directions and Future Perspectives for 4 Aminomethyl N Methylbenzamide

Exploration of Novel Biological Targets and Signaling Pathways

The therapeutic efficacy of any compound is intrinsically linked to its interaction with biological targets and its influence on cellular signaling pathways. For 4-(aminomethyl)-N-methylbenzamide, the exploration of these interactions is a critical frontier. Drawing parallels from research on analogous benzamide (B126) derivatives, several promising areas for investigation emerge.

One such area is the inhibition of DNA methyltransferases (DNMTs). Studies on compounds like the quinoline-based SGI-1027, which shares a benzamide scaffold, have demonstrated potent inhibition of DNMT1, 3A, and 3B. nih.gov This activity leads to the re-expression of tumor suppressor genes silenced by methylation, a common hallmark of cancer. Future research could, therefore, investigate whether 4-(aminomethyl)-N-methylbenzamide or its derivatives exhibit similar inhibitory effects on DNMTs, potentially positioning them as epigenetic modulators for cancer therapy.

Another avenue of exploration lies in the realm of metabolic diseases. Certain benzamide derivatives have been identified as glucokinase (GK) activators. nih.gov Glucokinase plays a pivotal role in glucose homeostasis, and its activation can enhance insulin (B600854) secretion, making it a key target for anti-diabetic drugs. nih.gov Investigating the potential of 4-(aminomethyl)-N-methylbenzamide to modulate glucokinase activity could open up new therapeutic possibilities for type 2 diabetes.

Furthermore, the structural motifs within 4-(aminomethyl)-N-methylbenzamide suggest potential interactions with a broader range of protein targets. The flexible aminomethyl group and the central benzamide core could serve as a versatile scaffold for designing inhibitors of various enzymes, such as protein kinases, which are often dysregulated in cancer and other diseases.

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the therapeutic potential of 4-(aminomethyl)-N-methylbenzamide, the development of a diverse library of its analogs is essential. This necessitates the design and implementation of advanced synthetic strategies capable of producing complex and varied molecular architectures.

Recent studies on the synthesis of 4-methylbenzamide (B193301) derivatives have showcased innovative approaches. For instance, researchers have utilized a flexible 4-methylbenzamide linker to create novel compounds with purine (B94841) substituents, aiming to inhibit protein kinases. nih.gov This strategy of using the benzamide core as a central building block to which various functional groups can be attached holds significant promise for creating analogs of 4-(aminomethyl)-N-methylbenzamide with tailored biological activities.

Future synthetic efforts could focus on:

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate a large number of diverse analogs by systematically modifying the aminomethyl and N-methyl groups.

Fragment-Based Drug Discovery: Utilizing the core benzamide structure as a starting point and building upon it with different chemical fragments to optimize binding to specific biological targets.

Stereoselective Synthesis: Developing methods to control the three-dimensional arrangement of atoms in the analogs, as stereochemistry can have a profound impact on biological activity.

These advanced synthetic approaches will be instrumental in generating a rich collection of analogs for structure-activity relationship (SAR) studies, which are crucial for identifying the most potent and selective compounds for further development.

Integration of Multi-Omics Data in Compound-Target Research

The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery and development. The integration of these large-scale datasets can provide a holistic understanding of a compound's mechanism of action and its effects on biological systems.

For 4-(aminomethyl)-N-methylbenzamide, a multi-omics approach could be transformative. By treating cells or model organisms with the compound and subsequently analyzing the changes across different molecular levels, researchers can:

Identify Novel Targets: Unbiased screening of changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal previously unknown biological targets of the compound.

Elucidate Signaling Pathways: By observing the downstream effects on various "omes," it is possible to map the signaling pathways that are modulated by the compound's activity.

Discover Biomarkers: Metabolomic profiling can identify specific metabolites that change in response to the compound, which could serve as biomarkers for its efficacy or for patient stratification.

Recent studies have demonstrated the power of multi-omics in understanding the effects of various chemical compounds and in identifying the mechanisms behind biological processes. nih.govfrontiersin.org Applying these methodologies to 4-(aminomethyl)-N-methylbenzamide research will undoubtedly accelerate the pace of discovery and provide a comprehensive picture of its biological impact.

Refinement of Computational Methodologies for Enhanced Predictive Power

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets, thereby reducing the time and cost of experimental research. For 4-(aminomethyl)-N-methylbenzamide, the refinement and application of computational methodologies will be key to unlocking its full potential.

Key computational approaches that can be leveraged include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for benzamide derivatives to predict their biological activity based on their three-dimensional structure. nih.gov This can guide the synthesis of more potent analogs.

Molecular Docking: These simulations can predict the binding mode and affinity of 4-(aminomethyl)-N-methylbenzamide and its analogs to the active sites of various protein targets. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the mechanism of action.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to screen virtual libraries for new potential drug candidates. nih.gov

By refining these computational models with experimental data, researchers can create a powerful feedback loop that accelerates the design-synthesize-test-analyze cycle, leading to the more rapid development of effective therapeutic agents based on the 4-(aminomethyl)-N-methylbenzamide scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.